molecular formula C14H11Cl2NO2 B6144762 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide CAS No. 54810-28-5

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide

Cat. No.: B6144762
CAS No.: 54810-28-5
M. Wt: 296.1
InChI Key:
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Description

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group attached to the acetamide moiety and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-phenoxyaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and improve the purity of the final product. The reaction mixture is typically subjected to purification processes, such as recrystallization or chromatography, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenoxyphenyl group can be oxidized to form quinone derivatives.

    Reduction Reactions: The acetamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the phenoxyphenyl group.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for the reduction of the acetamide moiety.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and substituted amides.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-phenoxyphenyl)acetamide
  • 2-chloro-N-(3-methoxyphenyl)acetamide
  • 2-chloro-N-(2-methoxyphenyl)acetamide

Uniqueness

2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide is unique due to the presence of both chloro and phenoxyphenyl groups, which confer specific chemical and biological properties. The chloro group enhances its reactivity in substitution reactions, while the phenoxyphenyl group contributes to its potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide involves the reaction of 2-phenoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2-phenoxyphenyl)acetamide, which is then reacted with 5-chloro-2-phenoxyaniline to form the final product.", "Starting Materials": [ "2-phenoxyaniline", "chloroacetyl chloride", "5-chloro-2-phenoxyaniline" ], "Reaction": [ "Step 1: 2-phenoxyaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(2-phenoxyphenyl)acetamide.", "Step 2: 5-chloro-2-phenoxyaniline is added to the reaction mixture and the reaction is allowed to proceed to form 2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide.", "Step 3: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography." ] }

CAS No.

54810-28-5

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1

Purity

95

Origin of Product

United States

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